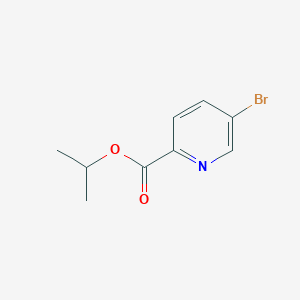

Isopropyl 5-bromopicolinate

CAS No.: 1289268-91-2

Cat. No.: VC11685944

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289268-91-2 |

|---|---|

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.08 g/mol |

| IUPAC Name | propan-2-yl 5-bromopyridine-2-carboxylate |

| Standard InChI | InChI=1S/C9H10BrNO2/c1-6(2)13-9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3 |

| Standard InChI Key | WVAGHTMRQLGIFS-UHFFFAOYSA-N |

| SMILES | CC(C)OC(=O)C1=NC=C(C=C1)Br |

| Canonical SMILES | CC(C)OC(=O)C1=NC=C(C=C1)Br |

Introduction

Structural and Chemical Identity of Isopropyl 5-Bromopicolinate

Isopropyl 5-bromopicolinate (C₉H₁₀BrNO₂) is the isopropyl ester of 5-bromopicolinic acid, featuring a pyridine ring substituted with a bromine atom at the 5-position and a carboxylate ester group at the 2-position. The esterification of 5-bromopicolinic acid with isopropanol or isopropyl bromide introduces the isopropyl group, a common strategy in organic synthesis .

Key Structural Features:

-

Pyridine core: A six-membered aromatic ring with one nitrogen atom, conferring basicity and stability.

-

Bromine substitution: At the 5-position, bromine enhances electrophilic reactivity for cross-coupling reactions.

-

Ester functionality: The isopropyl ester group improves solubility in organic solvents and modulates steric effects .

Synthesis and Reaction Pathways

Synthesis of 5-Bromopicolinic Acid

The precursor 5-bromopicolinic acid is typically synthesized via bromination of picolinic acid. Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (0–20°C) selectively substitutes the pyridine ring at the 5-position . For example, bromination of picolinic acid with NBS in dimethylformamide (DMF) yields 5-bromopicolinic acid in ~80% purity .

Esterification to Isopropyl 5-Bromopicolinate

Esterification employs either:

-

Acid-catalyzed Fischer esterification: 5-Bromopicolinic acid reacts with excess isopropanol in the presence of H₂SO₄ or HCl, with heating (reflux at 80–100°C).

-

Alkylation using isopropyl bromide: A nucleophilic acyl substitution reaction between 5-bromopicolinic acid and isopropyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous acetone .

Example Protocol:

-

Dissolve 5-bromopicolinic acid (1.0 eq) in acetone.

-

Add isopropyl bromide (1.2 eq) and K₂CO₃ (2.0 eq).

-

Reflux at 60°C for 12 hours.

-

Filter, concentrate, and purify via column chromatography (hexane/ethyl acetate).

Yield: ~70–85% (estimated from analogous esterifications) .

Physicochemical Properties

Based on structurally similar compounds (e.g., isopropyl 2-bromo-2-methylpropanoate and isopropyl bromide ), the following properties are inferred:

Applications in Organic Synthesis

Pharmaceutical Intermediates

The 5-bromo substituent facilitates Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a key step in drug discovery. For example, coupling with boronic acids could yield analogs of β-lactamase inhibitors (e.g., QPX7728 ).

Agrochemical Development

Brominated pyridines are precursors to herbicides and insecticides. The ester group enhances lipid solubility, aiding penetration through plant cuticles .

Material Science

As a monomer in polymer synthesis, the bromine atom allows post-polymerization functionalization via click chemistry.

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

-

Green Chemistry: Solvent-free esterification using immobilized lipases.

-

Biological Screening: Antimicrobial and anticancer activity assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume